molecular formula C11H11BrN2O B13321528 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol

Cat. No.: B13321528
M. Wt: 267.12 g/mol
InChI Key: YBWWKQUSQLYSMC-UHFFFAOYSA-N
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Description

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyrazole ring, as well as a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and phenol group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
  • 4-Bromo-1H-pyrazole

Uniqueness

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenol is unique due to the presence of both a bromine atom and a phenol group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenol

InChI

InChI=1S/C11H11BrN2O/c1-7-11(12)8(2)14(13-7)9-3-5-10(15)6-4-9/h3-6,15H,1-2H3

InChI Key

YBWWKQUSQLYSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)O)C)Br

Origin of Product

United States

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